

CAS number and IUPAC name for 8-Chloroquinolin-3-ol

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Compound of Interest

Compound Name: 8-Chloroquinolin-3-ol

CAS No.: 25369-39-5

Cat. No.: B3028647

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Technical Profile: 8-Chloroquinolin-3-ol

CAS: 25369-39-5 | IUPAC: 8-Chloroquinolin-3-ol[1][2]

Executive Summary **8-Chloroquinolin-3-ol** is a specialized heterocyclic scaffold distinct from the more common 8-hydroxyquinoline (oxine). Unlike its isomer, where the hydroxyl group at position 8 facilitates bidentate metal chelation with the ring nitrogen, the 3-hydroxy isomer places the hydroxyl group in a position that precludes the formation of a stable five-membered chelate ring. This structural nuance makes it a critical bioisostere in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD), where it serves as a hydrogen-bond donor/acceptor motif without the strong metal-sequestering toxicity associated with 8-HQ derivatives.

Part 1: Chemical Identity & Properties[3][4]

Parameter	Data
CAS Number	25369-39-5
IUPAC Name	8-Chloroquinolin-3-ol
Synonyms	3-Hydroxy-8-chloroquinoline; 8-Chloro-3-quinolinol
Molecular Formula	C ₉ H ₆ ClNO
Molecular Weight	179.60 g/mol
SMILES	<chem>Oc1cncc2c(Cl)cccc12</chem>
InChI Key	HXDOLOXNQXOFKT-UHFFFAOYSA-N
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; Low solubility in water
Predicted LogP	~3.13 (Lipophilic)
pKa (Predicted)	~7.8 (Hydroxyl group)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-hydroxyquinolines is more challenging than that of their 4- or 8-hydroxy counterparts due to the lack of direct activation at the 3-position in standard Skraup or Gould-Jacobs cyclizations.

Method A: The Boronic Acid Oxidation Route (High Purity)

This method is preferred for medicinal chemistry applications requiring high regioselectivity. It utilizes a commercially available 8-chloroquinoline or 2-chloroaniline precursor.

Retrosynthetic Logic: **8-Chloroquinolin-3-ol**

8-Chloroquinoline-3-boronic acid

3-Bromo-8-chloroquinoline

8-Chloroquinoline

Protocol Steps:

- Bromination: 8-Chloroquinoline is brominated at the 3-position using bromine () in pyridine/ CCl_4 at elevated temperatures. The pyridine complex directs electrophilic substitution to the 3-position (beta to nitrogen).
- Borylation: The resulting 3-bromo-8-chloroquinoline undergoes a lithium-halogen exchange (using $n\text{-BuLi}$ at -78°C) followed by quenching with triisopropyl borate, or a Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron.
- Oxidation: The boronic acid/ester intermediate is oxidized to the phenol using basic hydrogen peroxide () or Oxone®.

Method B: Modified Friedländer Cyclization (Scalable)

This route constructs the pyridine ring directly, avoiding late-stage functionalization issues.

Reactants:

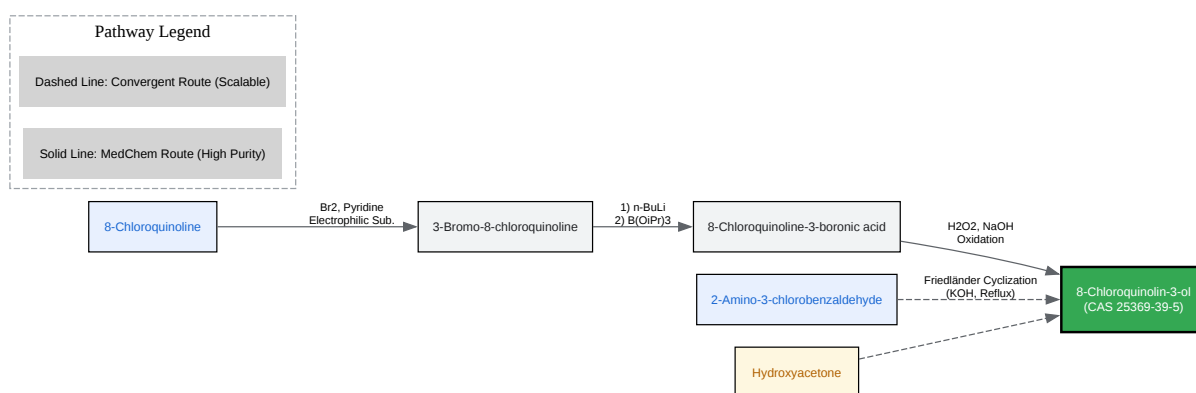
- Precursor 1: 2-Amino-3-chlorobenzaldehyde
- Precursor 2: Hydroxyacetone (Acetol)

Protocol:

- Dissolve 2-amino-3-chlorobenzaldehyde (1.0 eq) and hydroxyacetone (1.2 eq) in ethanol.
- Add a catalytic amount of KOH or piperidine.

- Reflux for 4–6 hours. The amino group condenses with the ketone carbonyl, and the aldehyde condenses with the alpha-methylene, closing the ring.
- Purification: Cool to precipitate the crude product. Recrystallize from ethanol/water.

Visualization: Synthesis Pathways



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Figure 1: Dual synthetic pathways for **8-Chloroquinolin-3-ol**. The oxidative boronic acid route (top) is preferred for laboratory precision, while the Friedländer cyclization (bottom) offers convergent efficiency.

Part 3: Pharmacological & Research Utility

Bioisosterism & Chelation

The primary value of **8-chloroquinolin-3-ol** lies in its structural comparison to 8-hydroxyquinoline.

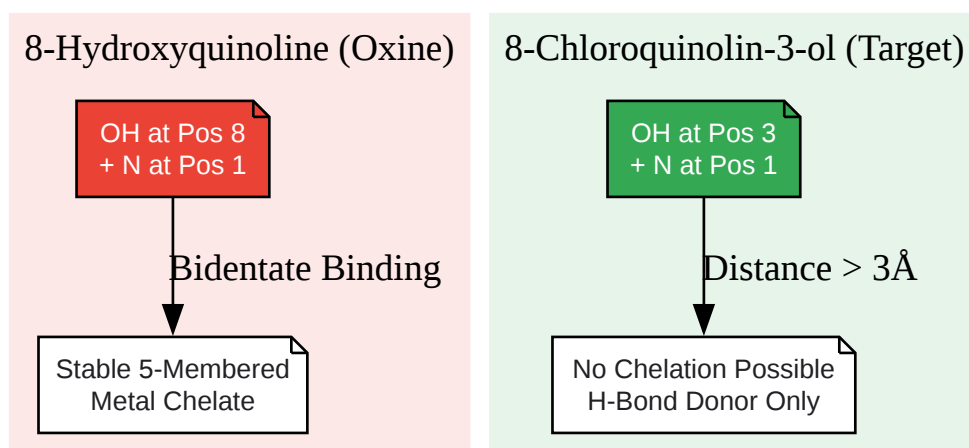
- 8-Hydroxyquinoline (8-HQ): Forms a stable 5-membered chelate ring with divalent metals (, ,). This often leads to broad-spectrum toxicity via metal sequestration.
- **8-Chloroquinolin-3-ol**: The hydroxyl group at position 3 is geometrically distant from the ring nitrogen. It cannot form a bidentate chelate. This allows researchers to utilize the quinoline scaffold for pi-stacking interactions and the hydroxyl group for directional hydrogen bonding (e.g., with serine/threonine residues in a kinase active site) without the confounding variable of metal chelation.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening libraries:

- Low Molecular Weight (<180 Da): Leaves ample room for growing the molecule.
- Lipophilic Efficiency: The 8-chloro substituent increases lipophilicity (CLogP ~3.1), improving membrane permeability compared to the non-chlorinated analog.
- Vectors for Growth: The 3-OH group can be easily alkylated or arylated to probe adjacent binding pockets.

Visualization: Structural Logic



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Figure 2: Mechanistic comparison of binding modes. The target molecule (right) functions as a pure H-bond donor/acceptor, avoiding the metal scavenging activity of its isomer.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H301	Toxic if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenolic moiety.

References

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